Bienvenue dans la boutique en ligne BenchChem!

3-(5-Methylthiophen-2-yl)benzaldehyde

ALDH1A inhibitor isoform selectivity cancer stem cell

3-(5-Methylthiophen-2-yl)benzaldehyde (CAS 1089333-67-4) is a meta-substituted biaryl aldehyde composed of a benzaldehyde core coupled to a 5-methylthiophene ring, with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol. It belongs to the class of thiophene-bridged aromatic aldehydes and has been characterized in authoritative biochemical databases as a ligand for the aldehyde dehydrogenase 1A (ALDH1A) enzyme subfamily.

Molecular Formula C12H10OS
Molecular Weight 202.27 g/mol
Cat. No. B7940984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methylthiophen-2-yl)benzaldehyde
Molecular FormulaC12H10OS
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C12H10OS/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3
InChIKeyJORXPXHQACIUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methylthiophen-2-yl)benzaldehyde for ALDH-Targeted Research: Sourcing Guide for a Pan-Isoform Inhibitor Building Block


3-(5-Methylthiophen-2-yl)benzaldehyde (CAS 1089333-67-4) is a meta-substituted biaryl aldehyde composed of a benzaldehyde core coupled to a 5-methylthiophene ring, with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol . It belongs to the class of thiophene-bridged aromatic aldehydes and has been characterized in authoritative biochemical databases as a ligand for the aldehyde dehydrogenase 1A (ALDH1A) enzyme subfamily [1]. Unlike simpler benzaldehyde derivatives, the methylthiophene substituent imparts distinct electronic properties that influence both its reactivity as a synthetic intermediate and its recognition by ALDH enzymes. The compound is commercially available at purities of 95–98% from multiple suppliers for research use .

Why 3-(5-Methylthiophen-2-yl)benzaldehyde Cannot Be Replaced by Its Ortho or Para Isomers in ALDH Research Programs


The three regioisomers of (5-methylthiophen-2-yl)benzaldehyde—ortho (2-), meta (3-), and para (4-) substitution on the benzaldehyde ring—are not interchangeable in ALDH-focused research. Published enzymology on benzaldehyde dehydrogenases demonstrates that the position of aromatic substitution is a critical determinant of substrate recognition and catalytic processing, with ortho-substituted benzaldehydes frequently showing no catalytic activity while meta- and para-substituted congeners are processed efficiently [1]. The meta-substituted 3-(5-methylthiophen-2-yl)benzaldehyde has been specifically curated in the ChEMBL database for its ALDH1A isoform inhibition profile, with quantitative IC₅₀ data available across three ALDH1A subfamily members [2]. By contrast, the para isomer (4-(5-methylthiophen-2-yl)benzaldehyde, CAS 1089333-62-9) is documented in the patent literature primarily as a glutaminyl cyclase inhibitor scaffold for neurodegenerative disease applications , representing a fundamentally different biological target profile. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3-(5-Methylthiophen-2-yl)benzaldehyde: ALDH Isoform Selectivity, Regioisomeric Advantage, and Biological Activity


Balanced Pan-ALDH1A Inhibition Profile Versus DEAB: Isoform Selectivity Comparison

3-(5-Methylthiophen-2-yl)benzaldehyde demonstrates a balanced pan-ALDH1A inhibition profile across all three human ALDH1A isoforms, with IC₅₀ values of 450 nM (ALDH1A1), 670 nM (ALDH1A2), and 390 nM (ALDH1A3), yielding a maximum-to-minimum isoform potency ratio of only 1.7 [1]. This contrasts sharply with the widely used reference inhibitor DEAB (N,N-diethylaminobenzaldehyde), which exhibits a highly ALDH1A1-biased profile: IC₅₀ = 57 nM (ALDH1A1), 1,200 nM (ALDH1A2), and 3,000 nM (ALDH1A3), representing a 52.6-fold selectivity window [2]. For research programs requiring simultaneous inhibition of all three ALDH1A subfamily members—such as those targeting heterogeneous cancer stem cell populations where ALDH1A isoform expression varies between cell lines—the target compound provides a more uniform pharmacological tool than DEAB [3].

ALDH1A inhibitor isoform selectivity cancer stem cell drug resistance

Meta-Substitution Positional Advantage for ALDH Enzyme Recognition Versus Ortho Isomer

The meta (3-) substitution pattern of 3-(5-methylthiophen-2-yl)benzaldehyde is consistent with established ALDH enzymology showing that meta- and para-substituted benzaldehydes are efficiently processed by aldehyde dehydrogenase enzymes, while ortho-substituted congeners exhibit no catalytic activity due to steric interference with the enzyme active site [1]. This class-level observation predicts that the ortho isomer 2-(5-methylthiophen-2-yl)benzaldehyde (CAS 1089334-02-0) would be a substantially poorer ALDH ligand, supported by the absence of any ALDH-related bioactivity data for the ortho isomer in major biochemical databases including BindingDB and ChEMBL [2]. In contrast, the target compound has curated multi-isoform ALDH1A inhibition data (IC₅₀: 390–670 nM range) [3].

regioisomer selectivity ALDH substrate specificity structure-activity relationship meta-substitution

Cellular Differentiation Activity: Patent-Claimed Anti-Cancer Mechanism Distinct from Simple ALDH Inhibition

Patent literature identifies 3-(5-methylthiophen-2-yl)benzaldehyde as possessing a functional cellular phenotype beyond enzymatic inhibition: the compound is described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications in oncology and dermatological indications including psoriasis [1]. This differentiation-inducing phenotype is not reported for the para isomer, which is instead claimed as a glutaminyl cyclase inhibitor for Alzheimer's and Huntington's disease , nor for the ortho isomer, which lacks curated biological annotation. The differentiation activity represents an orthogonal biological dimension that cannot be inferred from ALDH IC₅₀ data alone.

cell differentiation monocyte induction anti-cancer agent psoriasis

Recommended Application Scenarios for 3-(5-Methylthiophen-2-yl)benzaldehyde Based on Quantitative Evidence


Pan-ALDH1A Pharmacological Probe for Cancer Stem Cell Research

In experimental settings requiring simultaneous inhibition of ALDH1A1, ALDH1A2, and ALDH1A3—such as ovarian cancer spheroid models where ALDH1A isoform expression is heterogeneous across the CD133⁺ stem-like population [1]—3-(5-Methylthiophen-2-yl)benzaldehyde provides a balanced inhibitory profile (IC₅₀ range: 390–670 nM across isoforms) superior to DEAB, which under-inhibits ALDH1A3 by ~50-fold relative to ALDH1A1. This compound is appropriate for use in Aldefluor assay validation experiments and as a tool compound for ALDH1A family target engagement studies.

Scaffold for Dual ALDH-Inhibitory and Pro-Differentiation Lead Optimization

For medicinal chemistry programs targeting hematological malignancies where induction of monocytic differentiation (e.g., in acute myeloid leukemia) is a therapeutically validated strategy, 3-(5-methylthiophen-2-yl)benzaldehyde represents a starting scaffold with patent-reported differentiation activity complemented by quantifiable ALDH1A inhibition [2]. The aldehyde group enables derivatization via Schiff base formation, reductive amination, or oxidation to the carboxylic acid, supporting SAR exploration while retaining the meta-substituted biaryl core that is critical for ALDH recognition [3].

Regioisomer-Specific Building Block for ALDH-Targeted Library Synthesis

For groups synthesizing focused libraries of ALDH1A inhibitors, the meta-substituted 3-(5-methylthiophen-2-yl)benzaldehyde should be prioritized over its ortho and para isomers. The ortho isomer is predicted inactive against ALDH based on class-level enzymology data showing ortho-substituted benzaldehydes are not processed by ALDH enzymes [3], while the para isomer directs biological activity toward glutaminyl cyclase rather than ALDH1A. Procuring the correct regioisomer at the outset avoids wasted synthetic effort on inactive or mis-targeted scaffolds.

Suzuki Coupling Partner for Biaryl Aldehyde Synthesis in Materials Chemistry

The compound can be synthesized via Suzuki-Miyaura coupling of 3-bromobenzaldehyde with 5-methylthiophen-2-ylboronic acid using Pd(PPh₃)₄ in THF/water under reflux , making it a representative building block for preparing extended π-conjugated systems. The electron-rich 5-methylthiophene donor coupled to the electron-deficient benzaldehyde acceptor creates an intramolecular charge-transfer motif that has been exploited in thiophene-bridged aldehyde (TBA) fluorescent probes for ALDH activity imaging in cells [4], supporting dual-use procurement for both medicinal chemistry and chemical biology probe development.

Quote Request

Request a Quote for 3-(5-Methylthiophen-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.